molecular formula C19H22N4O2 B2976430 N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326883-49-1

N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2976430
CAS No.: 1326883-49-1
M. Wt: 338.411
InChI Key: SQDITEJGIHZJAK-UHFFFAOYSA-N
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Description

N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a synthetic compound that features a piperidine moiety, a pyrazine ring, and an allyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The allyl group is introduced through an allylation reaction, while the piperidin-1-ylpyrazin-2-yl moiety is attached via a nucleophilic substitution reaction. Common reagents used in these reactions include allyl bromide, piperidine, and pyrazine derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to industrial standards, focusing on safety, environmental impact, and regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of nitro groups results in amines .

Scientific Research Applications

N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The piperidine and pyrazine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is unique due to its combination of structural features, which confer specific biological activities not found in simpler analogs. The presence of both piperidine and pyrazine rings enhances its potential as a multifunctional bioactive compound.

Properties

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-10-21-18(24)15-6-8-16(9-7-15)25-19-17(20-11-12-22-19)23-13-4-3-5-14-23/h2,6-9,11-12H,1,3-5,10,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDITEJGIHZJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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